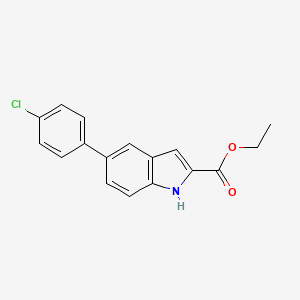
ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde to form a hydrazone intermediate. This intermediate undergoes cyclization under acidic conditions to yield the indole core. The chlorophenyl group can be introduced through a substitution reaction, and the esterification of the carboxylic acid group with ethanol completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production .
化学反応の分析
Types of Reactions
Ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
Ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of indole chemistry.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical assays and studies.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to receptors and enzymes that recognize indole derivatives. This binding can modulate the activity of these targets, leading to various biological effects. The chlorophenyl group can enhance the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also features a chlorophenyl group and has been studied for its antiviral activity.
Pyrazole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Uniqueness
Ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate is unique due to its indole core, which is a versatile scaffold in medicinal chemistry. The presence of the chlorophenyl group further enhances its chemical properties, making it a valuable compound for various applications .
特性
CAS番号 |
825623-68-5 |
|---|---|
分子式 |
C17H14ClNO2 |
分子量 |
299.7 g/mol |
IUPAC名 |
ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H14ClNO2/c1-2-21-17(20)16-10-13-9-12(5-8-15(13)19-16)11-3-6-14(18)7-4-11/h3-10,19H,2H2,1H3 |
InChIキー |
MLWGRVSVXUJEMC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14230409.png)
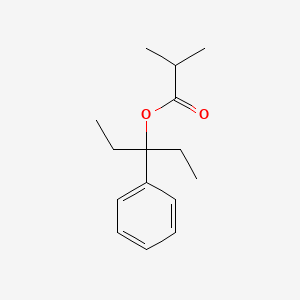
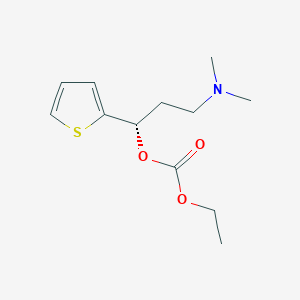
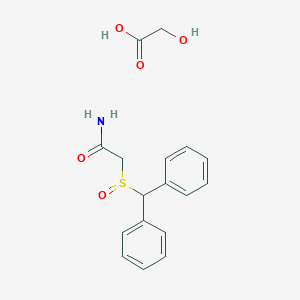
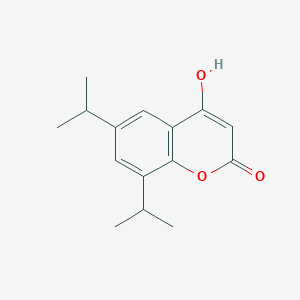

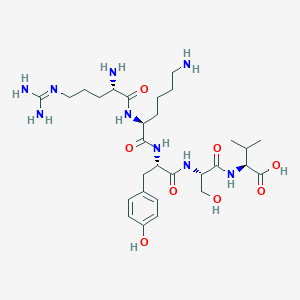
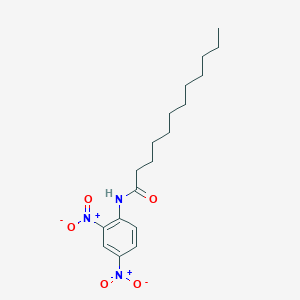
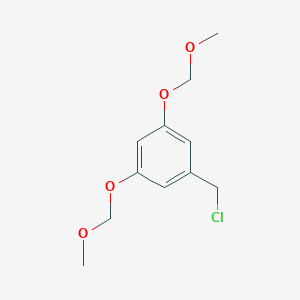
![4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14230450.png)
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-](/img/structure/B14230454.png)
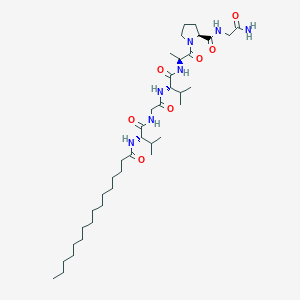
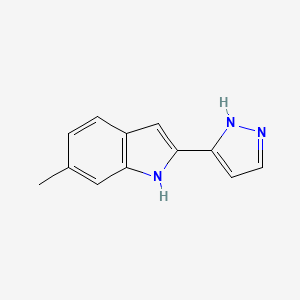
![4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14230490.png)
